molecular formula C20H16N4O3 B14125728 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

Cat. No.: B14125728
M. Wt: 360.4 g/mol
InChI Key: SBICLGUEIGCRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea is a synthetic organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a quinazolinone core, a furan ring, and a phenylurea moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea typically involves the coupling of a furan derivative with a quinazolinone precursor. One common method includes the reaction of 2-furoic acid with furfurylamine to form a furan-2-ylmethyl intermediate. This intermediate is then reacted with a quinazolinone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield. The use of effective coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor can optimize the reaction conditions, resulting in higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted phenylurea derivatives.

Scientific Research Applications

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea
  • 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea

Uniqueness

1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea stands out due to its unique combination of a quinazolinone core, a furan ring, and a phenylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea

InChI

InChI=1S/C20H16N4O3/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25)

InChI Key

SBICLGUEIGCRGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4

Origin of Product

United States

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